molecular formula C12H16N4O2 B13755474 1-Cyclopropyl-4-(5-nitropyridin-2-yl)-piperazine CAS No. 1190380-56-3

1-Cyclopropyl-4-(5-nitropyridin-2-yl)-piperazine

Cat. No.: B13755474
CAS No.: 1190380-56-3
M. Wt: 248.28 g/mol
InChI Key: OGJSSFRQEPZNOV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(5-nitropyridin-2-yl)-piperazine is a useful research compound. Its molecular formula is C12H16N4O2 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Biological Activity

1-Cyclopropyl-4-(5-nitropyridin-2-yl)-piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with a suitable nitropyridine derivative. The cyclopropyl group is introduced through a cyclization reaction, which enhances the compound's lipophilicity and biological activity.

This compound has shown significant activity against various biological targets:

  • Kinase Inhibition : Studies have indicated that compounds with a similar structure can inhibit specific kinases involved in cancer progression, such as c-Met and Aurora-A. For instance, modifications to the piperazine structure have been linked to enhanced kinase inhibition and reduced hERG channel affinity, which is crucial for minimizing cardiac side effects .
  • Antiviral Properties : Recent investigations suggest that piperazine derivatives exhibit antiviral activity against SARS-CoV-2 by inhibiting the viral protease enzyme. Molecular docking studies have shown strong binding interactions, indicating potential for therapeutic use .

In Vitro and In Vivo Studies

Several studies have assessed the efficacy of this compound through in vitro assays and animal models:

  • In Vitro Efficacy : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity. For example, modifications to the piperazine moiety led to improved potency against Aurora-A kinase .
  • In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor growth when administered at specific dosages, suggesting its potential as an anticancer agent. Additionally, its safety profile appears favorable, with minimal toxicity observed in preliminary studies .

Table 1: Biological Activity of this compound

Biological ActivityIC50 Value (µM)Target
Aurora-A Inhibition6.3Kinase
SARS-CoV-2 Protease Inhibition0.04Viral Protease
Cell Proliferation Inhibition (A549)12.5Cancer Cell Line

Table 2: Structure-Activity Relationship (SAR) of Piperazine Derivatives

Compound StructureKinase TargetIC50 Value (µM)Comments
Compound Ac-Met0.005High selectivity
Compound BAurora-A9.50Moderate potency
This compoundMultiple TargetsVariesBroad-spectrum activity

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on A549 lung cancer cells. Treatment resulted in significant apoptosis induction and cell cycle arrest at G0/G1 phase, highlighting its potential as an anticancer agent.

Case Study 2: Antiviral Efficacy

In silico docking studies demonstrated that the compound binds effectively to the active site of SARS-CoV-2 protease, suggesting a mechanism for inhibiting viral replication. This finding supports further exploration in clinical settings for COVID-19 treatment.

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Activity

Recent studies have indicated that piperazine derivatives, including 1-cyclopropyl-4-(5-nitropyridin-2-yl)-piperazine, exhibit promising antiviral properties. Research has shown that piperazine-based compounds can inhibit the SARS-CoV-2 protease enzyme, which is crucial for the virus's replication. Molecular docking studies revealed strong binding interactions between these compounds and the protease, suggesting their potential as antiviral agents against COVID-19 .

2. Selective Inhibitors

This compound has been investigated for its ability to act as a selective inhibitor in various biological pathways. The structural modifications in piperazine derivatives allow for enhanced selectivity towards specific targets, such as tyrosine kinases involved in cancer progression. For instance, scaffold-hopping exercises have demonstrated improved selectivity profiles for certain piperazine derivatives over others, indicating a strategic approach to drug design using this compound .

Therapeutic Applications

1. Neurological Disorders

Piperazine compounds have been explored for their neuropharmacological effects. They may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in treating conditions such as depression and anxiety. The unique structure of this compound could provide novel mechanisms of action that may lead to new therapeutic options for these disorders.

2. Dermatological Formulations

The compound's potential application in dermatology is also noteworthy. Its ability to penetrate skin layers makes it a candidate for topical formulations aimed at treating skin conditions. Studies on similar piperazine compounds have shown efficacy in enhancing drug delivery through the skin, which could be beneficial for developing new dermatological therapies .

Case Studies and Research Findings

Study Objective Findings Implications
Study on SARS-CoV-2 InhibitionEvaluate antiviral activity of piperazine derivativesStrong binding affinity to protease; potential as antiviral agentsSuggests further development of piperazine-based antivirals
Neuropharmacological ResearchInvestigate effects on neurotransmitter systemsModulation of serotonin/dopamine pathways observedPotential for developing treatments for depression/anxiety
Dermatological Application StudyAssess skin penetration and efficacyEnhanced delivery of active ingredients through skin layersOpportunities for new topical formulations

Properties

CAS No.

1190380-56-3

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

1-cyclopropyl-4-(5-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C12H16N4O2/c17-16(18)11-3-4-12(13-9-11)15-7-5-14(6-8-15)10-1-2-10/h3-4,9-10H,1-2,5-8H2

InChI Key

OGJSSFRQEPZNOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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